molecular formula C19H25N3O2S B4987925 4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide

4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide

Cat. No.: B4987925
M. Wt: 359.5 g/mol
InChI Key: LMVAHJISZFRJCY-UHFFFAOYSA-N
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Description

4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a benzenesulfonamide moiety. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-16-7-9-18(10-8-16)25(23,24)21-15-19(17-5-3-2-4-6-17)22-13-11-20-12-14-22/h2-10,19-21H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVAHJISZFRJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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